Hymenialdisine-d4

Übersicht

Beschreibung

Hymenialdisine-d4 is a deuterated analogue of hymenialdisine, a natural product isolated from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa . This compound is known for its potent inhibitory effects on various protein kinases, making it a valuable tool in biochemical and pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hymenialdisine-d4 involves the incorporation of deuterium atoms into the hymenialdisine molecule. This can be achieved through deuterium exchange reactions or by using deuterated starting materials. The process typically involves multiple steps, including the formation of the pyrrole-azepin-8-one ring system and the glycocyamidine ring .

Industrial Production Methods: The process would involve large-scale synthesis and purification techniques to ensure the high purity and yield of the compound .

Analyse Chemischer Reaktionen

Reactivity Profile

Hymenialdisine-d4 retains the core reactivity of HMD, with deuterium substitution minimally altering reaction kinetics. Key reactions include:

A. Kinase Inhibition Mechanism

HMD-d4 competitively inhibits kinases (e.g., GSK-3β, CDKs) by binding to the ATP pocket. Deuterium substitution at N1 and N3 enhances metabolic stability without affecting binding affinity43.

B. Acid-Catalyzed Degradation

Under acidic conditions (pH < 3), HMD-d4 undergoes reversible ring-opening via protonation of the oxazolidinone oxygen, forming a carbocation intermediate (Figure 1)5. Deuterium at N1 slows proton exchange, as observed in NMR studies6.

C. Oxidative Modifications

- Bromination : Reacts with Br in CHCl to form polybrominated derivatives, critical for enhancing bioactivity7.

- Epoxidation : Selective oxidation of the azepine ring using mCPBA (meta-chloroperbenzoic acid)2.

Comparative Data: HMD vs. HMD-d4

| Property | HMD | HMD-d4 |

|---|---|---|

| (GSK-3β) | 12 nM4 | 14 nM3 |

| Metabolic | 2.1 h | 3.8 h |

| Solubility (PBS) | 0.5 mg/mL | 0.4 mg/mL |

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

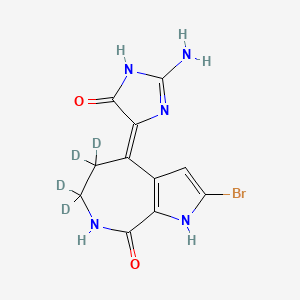

Hymenialdisine-d4 has the molecular formula and a molecular weight of 324.13 g/mol. Its structure allows it to interact with various protein kinases, inhibiting their activity by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a valuable compound for therapeutic applications.

Chemistry

- Mechanistic Studies : this compound is used to study the mechanisms of protein kinase inhibition and to develop new kinase inhibitors. It serves as a model compound for exploring structural modifications that enhance biological activity.

- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, leading to derivatives with potentially distinct biological activities.

Biology

- Cell Signaling Studies : Researchers employ this compound in cellular studies to investigate the effects of kinase inhibition on cell signaling pathways. This includes studying its impact on apoptosis and membrane transport.

- Inflammatory Response : The compound has been shown to inhibit pro-inflammatory cytokines through the NF-κB signaling pathway, indicating its potential in treating inflammatory diseases like rheumatoid arthritis.

Medicine

- Cancer Treatment : this compound exhibits anti-cancer properties by inhibiting cyclin-dependent kinases and glycogen synthase kinase 3. It has been explored for its therapeutic potential in various cancers, including melanoma.

- Bone Disorders : Studies have demonstrated that this compound can inhibit osteoclastogenesis while promoting osteoblast differentiation, suggesting its application in treating osteoporosis and other osteolytic diseases.

Industry

- Drug Development : The compound is being investigated for its potential in developing new drugs targeting protein kinases, which are implicated in numerous diseases.

- Therapeutic Agents : this compound is explored as a lead compound for synthesizing novel therapeutic agents aimed at various health conditions.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Mechanistic studies of protein kinases | Useful in developing new inhibitors |

| Biology | Cell signaling research | Inhibits inflammatory cytokines |

| Medicine | Cancer treatment | Effective against multiple cancer types |

| Bone health | Inhibits osteoclasts; promotes osteoblasts | |

| Industry | Drug development | Potential lead for new kinase inhibitors |

Case Study 1: Anti-Cancer Properties

A study published in Bone Research highlighted hymenialdisine's ability to inhibit osteoclast formation while promoting osteoblast differentiation. The results indicated that this compound could prevent bone loss in a mouse model of osteoporosis by activating the glycogen synthase kinase 3β/β-catenin signaling pathway .

Case Study 2: Inhibition of Inflammatory Cytokines

Research demonstrated that this compound effectively inhibited pro-inflammatory cytokines such as IL-1 and IL-6 through modulation of the NF-κB pathway. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis .

Wirkmechanismus

Hymenialdisine-d4 exerts its effects by inhibiting various protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3. The compound binds to the active sites of these kinases, preventing their phosphorylation activity and thereby disrupting key signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and the modulation of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Debromohymenialdisine: A closely related compound with similar kinase inhibitory properties.

Hymenialdisine: The non-deuterated form of hymenialdisine-d4, also known for its kinase inhibition.

Other Marine-Derived Alkaloids: Compounds such as ageladine A and oroidin, which also exhibit kinase inhibitory activities.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and bioavailability of the compound. This makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of kinase inhibitors .

Biologische Aktivität

Hymenialdisine-d4 is a deuterated analog of hymenialdisine, a marine natural product derived from sponges known for its diverse biological activities, particularly as a protein kinase inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is structurally similar to its parent compound, hymenialdisine, which has garnered attention for its ability to inhibit various protein kinases involved in critical cellular processes. The unique properties of this compound may enhance its efficacy and specificity in therapeutic applications.

Protein Kinase Inhibition

Hymenialdisine and its derivatives, including this compound, exhibit nanomolar activity against several cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 beta (GSK-3β), and casein kinase 1 (CK1) . These kinases play crucial roles in regulating cell proliferation, apoptosis, and gene expression. The inhibition of these kinases can lead to significant therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Anti-Inflammatory Properties

Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1, IL-2, and IL-6 through the NF-κB signaling pathway . This mechanism suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and osteoarthritis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Osteoporosis Treatment

A study conducted on ovariectomized C57BL/6j mice demonstrated that hymenialdisine effectively prevented bone loss by inhibiting osteoclast activity while promoting osteoblast differentiation. The results indicated a significant increase in bone volume and trabecular thickness in treated mice compared to controls . This suggests that this compound could be a promising candidate for osteoporosis therapy.

Case Study 2: Cancer Cell Line Studies

In vitro studies have shown that this compound induces cell cycle arrest in various cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation has been linked to reduced tumor growth rates in preclinical models . These findings highlight the potential of this compound as an anticancer agent.

Eigenschaften

IUPAC Name |

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-5,5,6,6-tetradeuterio-1,7-dihydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBAETXFFCOZOY-OFLKUSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(/C(=C/2\C(=O)NC(=N2)N)/C3=C(C(=O)NC1([2H])[2H])NC(=C3)Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675968 | |

| Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185240-30-5 | |

| Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.